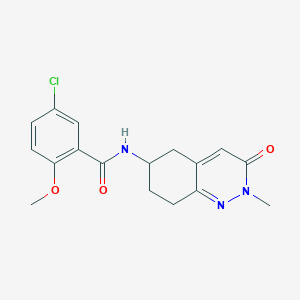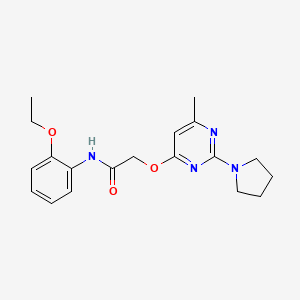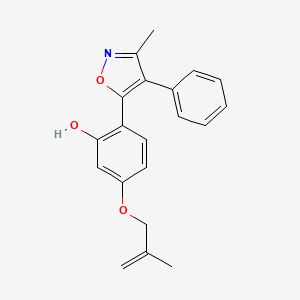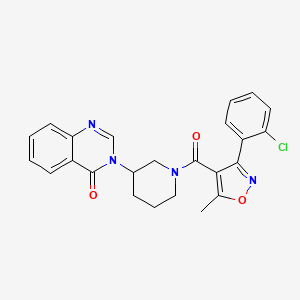![molecular formula C17H21ClN4O2 B2420778 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097860-20-1](/img/structure/B2420778.png)
3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, also known as CPUC, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1H-pyrazole, similar to 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, have been investigated for their antimicrobial properties. For instance, derivatives of 1H-pyrazole have shown potential in the development of novel antimicrobial agents. These compounds undergo various functionalization reactions to yield novel derivatives with promising antimicrobial activities, suggesting their potential application in combating bacterial and yeast infections (Korkusuz, Yıldırım, & Albayrak, 2013).
Nonlinear Optical Properties
Research into bis-chalcone derivatives, which share structural similarities with the compound , has demonstrated significant nonlinear optical properties. These derivatives have been found to exhibit higher second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities than urea, making them candidates for applications in optical technologies (Shettigar et al., 2006).
Potential Anti-cancer Properties
Pyrazole derivatives have been synthesized and analyzed for their electronic structure and physico-chemical properties, with docking analysis suggesting potential anti-cancer activities. These compounds exhibit significant first hyperpolarizabilities, indicating their suitability for use as photosensitizers in photovoltaic systems. Docking studies suggest that these derivatives might show efficacy against specific cancer targets (Thomas et al., 2019).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-8-3-12(18)11-15(16)21-17(23)20-13-4-6-14(7-5-13)22-10-2-9-19-22/h2-3,8-11,13-14H,4-7H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBVHTLXDIWRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2420696.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420697.png)


![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2420705.png)

![Methyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2420707.png)





![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2420717.png)
